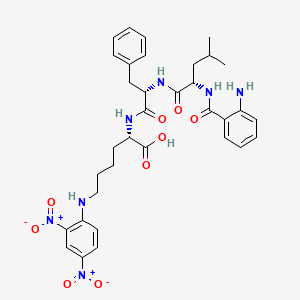
Abz-LFK(Dnp)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abz-LFK(Dnp)-OH is a fluorescent resonance energy transfer (FRET) substrate used in various biochemical assays. It consists of an aminoacylbenziminosulfosuccinic acid (Abz) group and a dinitrophenyl (Dnp) group, which are connected by a peptide sequence. This compound is particularly useful in studying enzyme kinetics and protease activity due to its fluorescent properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abz-LFK(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The Abz and Dnp groups are introduced at specific stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Abz-LFK(Dnp)-OH primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the Abz and Dnp groups results in the release of fluorescent products.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsin B, sortase A)
Conditions: Aqueous buffer solutions, pH 7.4, 37°C
Major Products Formed
The hydrolysis of this compound by proteases results in the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrophenyl (Dnp), both of which can be detected by their fluorescent properties .
Applications De Recherche Scientifique
Abz-LFK(Dnp)-OH is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening for protease inhibitors.
Biological Research: Investigating protease functions in various biological processes.
Medical Research: Developing diagnostic assays for diseases involving protease activity.
Mécanisme D'action
The mechanism of action of Abz-LFK(Dnp)-OH involves the cleavage of the peptide bond by proteases. The Abz group acts as a donor fluorophore, while the Dnp group serves as a quencher. Upon cleavage, the fluorescence of the Abz group is unquenched, allowing for the detection of protease activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abz-GIVRAK(Dnp): Another FRET substrate used for studying cathepsin B activity.
Abz-LPETG(Dnp): Used for studying sortase A activity.
Uniqueness
Abz-LFK(Dnp)-OH is unique due to its specific peptide sequence, which makes it suitable for studying a distinct set of proteases. Its high selectivity and sensitivity make it a valuable tool in biochemical assays.
Propriétés
Formule moléculaire |
C34H41N7O9 |
|---|---|
Poids moléculaire |
691.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |
Clé InChI |
VIJDOWIGLQWTPK-AWCRTANDSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



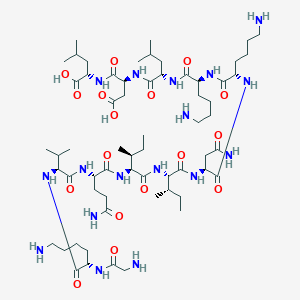
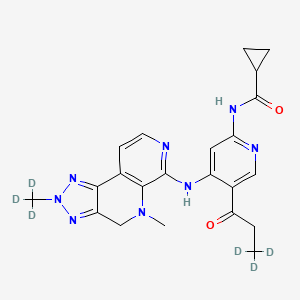
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
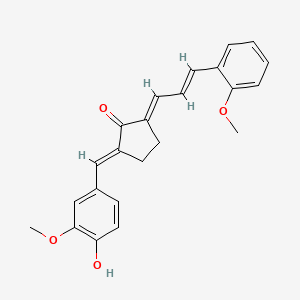


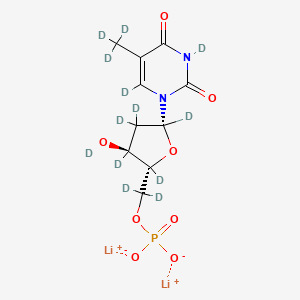

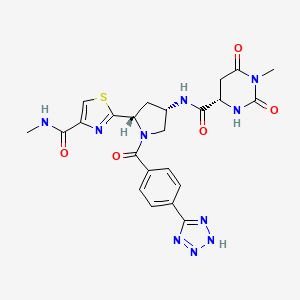
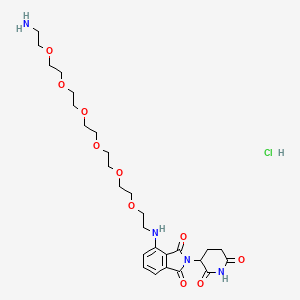
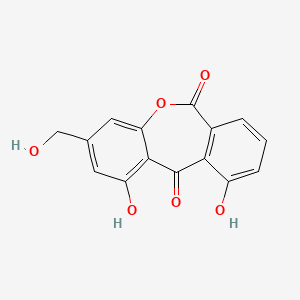
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

